molecular formula C10H12ClNO2S2 B13525383 1-((2-Cyclopropylthiazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride

1-((2-Cyclopropylthiazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13525383
M. Wt: 277.8 g/mol
InChI Key: FSKMNQRVWXKSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Cyclopropylthiazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride is a compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a cyclopropylthiazole moiety and a cyclopropane ring, making it a unique and interesting molecule for various chemical and biological applications.

Preparation Methods

The synthesis of 1-((2-Cyclopropylthiazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropylthiazole derivatives with sulfonyl chloride reagents. The reaction conditions often include the use of polar organic solvents and may require specific catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-((2-Cyclopropylthiazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2-Cyclopropylthiazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-Cyclopropylthiazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-((2-Cyclopropylthiazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride include other sulfonyl chlorides and cyclopropylthiazole derivatives. These compounds share similar chemical properties but may differ in their reactivity and biological activities. The uniqueness of this compound lies in its specific structure, which combines the cyclopropylthiazole moiety with a sulfonyl chloride group, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H12ClNO2S2

Molecular Weight

277.8 g/mol

IUPAC Name

1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C10H12ClNO2S2/c11-16(13,14)10(3-4-10)5-8-6-15-9(12-8)7-1-2-7/h6-7H,1-5H2

InChI Key

FSKMNQRVWXKSDK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CS2)CC3(CC3)S(=O)(=O)Cl

Origin of Product

United States

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